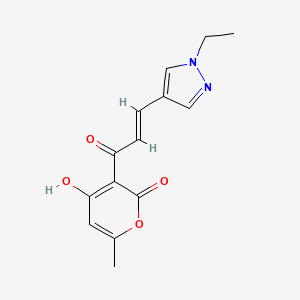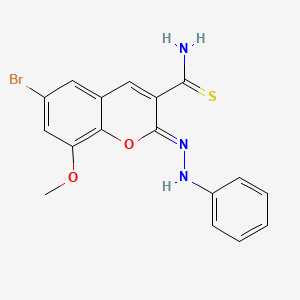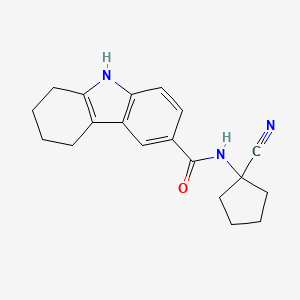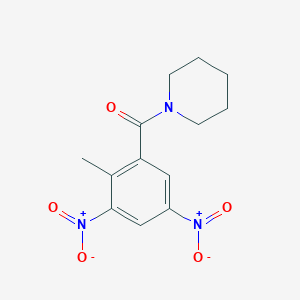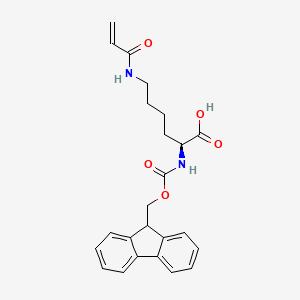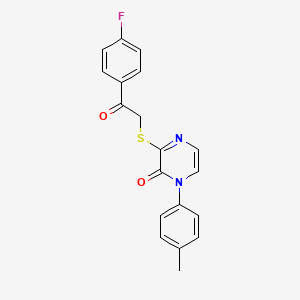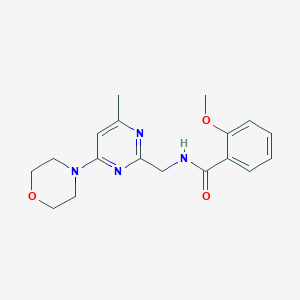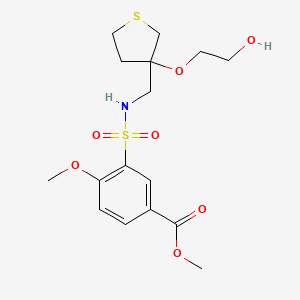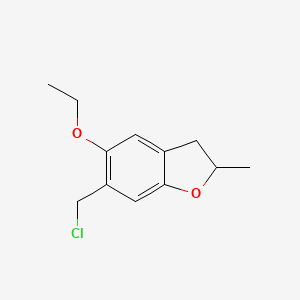![molecular formula C9H11F3N2O2 B2551012 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1795503-08-0](/img/structure/B2551012.png)
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . Trifluoromethyl-substituted compounds are often strong acids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into molecules through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. They are often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Scientific Research Applications
Agrochemicals and Crop Protection
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid: and its derivatives play a crucial role in protecting crops from pests. Specifically, the trifluoromethylpyridine (TFMP) moiety has been incorporated into agrochemical formulations. Notably, fluazifop-butyl, the first TFMP derivative introduced to the market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds effectively combat pests and enhance crop yield .
Pharmaceutical Applications
Several TFMP derivatives find applications in pharmaceuticals and veterinary medicine. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. Additionally, numerous candidates are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities. Expect further discoveries and novel applications of TFMP in this field .
Fluorinated Organic Compounds
Fluorine-containing compounds have revolutionized various industries, including agrochemicals and pharmaceuticals. The effects of fluorine on biological activities and physical properties make it a valuable tool for chemists. Over 50% of pesticides launched in the last two decades are fluorinated, with approximately 40% containing a trifluoromethyl group. TFMP derivatives exemplify this trend, emphasizing the importance of fluorinated organic chemicals in research and development .
Organic Synthesis and Cross-Coupling Reactions
Researchers utilize 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid as a reactant in various synthetic processes:
Ultra Trace Analysis
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid serves as an internal standard during ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-6-5-14(4-2-3-7(15)16)13-8(6)9(10,11)12/h5H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSOTMWHPNTJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

